molecular formula C17H20ClN B12711673 Dimefadane hydrochloride CAS No. 108975-84-4

Dimefadane hydrochloride

Cat. No.: B12711673
CAS No.: 108975-84-4
M. Wt: 273.8 g/mol
InChI Key: XLFKPSXGNJGVCH-UHFFFAOYSA-N
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Description

Hydrochloride salts are commonly employed in drug formulations to enhance solubility, stability, and bioavailability. Despite its inclusion in patent applications for drug delivery systems (e.g., nanochannelled devices for in vivo therapeutic refilling), detailed pharmacological or toxicological profiles of dimefadane hydrochloride remain underexplored in the provided sources .

Properties

CAS No.

108975-84-4

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H

InChI Key

XLFKPSXGNJGVCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimefadane hydrochloride typically involves the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenylpropan-1-amine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Dimefadane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Dimefadane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Dimefadane hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter levels. The compound binds to receptors and inhibits the reuptake of neurotransmitters, thereby enhancing their effects. This mechanism is similar to that of other psychoactive drugs, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The comparison focuses on hydrochlorides with therapeutic relevance, structural analogs, or shared nomenclature challenges.

Table 1: Key Properties of Dimefadane Hydrochloride and Comparable Compounds

Compound Primary Use/Application Structural Features Safety/Regulatory Notes
This compound Investigational therapeutic agent Likely contains a tertiary amine group bound to HCl Insufficient data in provided sources
Diphenhydramine Hydrochloride Antihistamine, sedative Ethanolamine derivative with HCl salt Classified as hazardous; requires workplace risk assessments
Chlorhexidine Dihydrochloride Antiseptic/disinfectant Biguanide structure with two HCl groups Widely regulated; included in FDA-approved formulations
Dibutylamine Hydrochloride Industrial/chemical synthesis Secondary amine with HCl salt Limited therapeutic use; handled as a hazardous chemical
Dimethylaminoethyl Chloride Hydrochloride Pharmaceutical intermediate Quaternary ammonium compound with HCl Nomenclature ambiguity ("HCl" usage criticized)

Pharmacological Activity

  • Diphenhydramine Hydrochloride : A first-generation antihistamine with sedative effects. Unlike this compound, its mechanism (H1 receptor antagonism) and safety profile are well-documented, including risks of CNS depression .
  • Chlorhexidine Dihydrochloride : Used topically for microbial control. Its dihydrochloride form enhances solubility but differs from dimefadane in lacking systemic absorption .

Structural Nuances

  • Dihydrochlorides vs. Monohydrochlorides: Chlorhexidine dihydrochloride contains two HCl groups, improving aqueous solubility compared to monohydrochlorides like dimefadane. This structural difference impacts formulation strategies .
  • Amine Group Variations: Dibutylamine hydrochloride (secondary amine) and dimethylaminoethyl chloride hydrochloride (quaternary ammonium) highlight the diversity in amine-HCl interactions, influencing reactivity and bioavailability .

Nomenclature and Ambiguity

For example, dimethylaminoethyl chloride hydrochloride’s nomenclature has led to misinterpretations of its solid forms .

Q & A

Q. What validated analytical methods are recommended for quantifying Dimefadane hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is a widely accepted method for quantifying hydrochloride derivatives. For example, mobile phases using phosphate–perchlorate buffers, coupled with UV detection at 210–280 nm, have been standardized for similar compounds like fexofenadine hydrochloride . A typical protocol involves dissolving the compound in a diluting solution (e.g., methanol:water 50:50), sonication for homogenization, and filtration prior to injection. Calibration curves using peak area ratios (analyte vs. internal standard) ensure accuracy, with recovery rates ≥98% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Handling requires adherence to OSHA Hazard Communication Standard (HCS) guidelines. Key steps include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during weighing or solvent-based procedures to avoid inhalation .
  • Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols . Training documentation and SDS reviews are mandatory before use .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

Implement quality control via:

  • Purity assays : Use differential scanning calorimetry (DSC) to confirm melting points (±2°C deviation) .
  • Residual solvent analysis : Gas chromatography (GC) with flame ionization detection (FID) for solvents like dichloromethane (limit: ≤0.1% w/w) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and polymorphic transitions .

Advanced Research Questions

Q. How should factorial experimental designs be applied to optimize this compound formulations?

A 3² full factorial design is effective for evaluating critical parameters (e.g., disintegrant concentration, compression force). For example:

  • Independent variables : Disintegrant (2–6% w/w), lubricant (0.5–1.5% w/w).
  • Responses : Dissolution rate (Q30 ≥85%), tensile strength (≥1.5 MPa) . Statistical tools like ANOVA and response surface methodology (RSM) identify interactions between variables, enabling robust formulation development .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound analogs?

Contradictions often arise from bioanalytical variability or species-specific metabolism. Mitigation strategies include:

  • Cross-validation : Compare LC-MS/MS (plasma) and microdialysis (tissue) data to confirm bioavailability .
  • Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in clearance rates .
  • In vitro-in vivo correlation (IVIVC) : Establish Level A correlations using dissolution profiles and AUC metrics .

Q. How can researchers address discrepancies in receptor binding assays for this compound?

Discrepancies may stem from assay conditions (e.g., pH, ionic strength). Best practices:

  • Standardize buffers : Use HEPES (pH 7.4) with 150 mM NaCl to mimic physiological conditions .
  • Control nonspecific binding : Include 0.1% BSA in incubation media to reduce false positives .
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) and radioligand displacement assays .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing in vitro release data of this compound?

  • Model fitting : Use zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to determine release mechanisms (R² ≥0.98) .
  • Similarity factor (ƒ2) : Compare dissolution profiles under different conditions (ƒ2 ≥50 indicates equivalence) .

Q. How should stability-indicating methods be validated for this compound degradation products?

Follow ICH Q2(R1) guidelines:

  • Forced degradation : Expose the compound to heat (80°C), acid (0.1N HCl), base (0.1N NaOH), and UV light (254 nm) .
  • Specificity : Resolve degradation peaks with a resolution factor ≥2.0 from the parent compound .
  • Linearity : Validate over 50–150% of the target concentration (R² ≥0.995) .

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